3,6-Dioxaoctandioic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

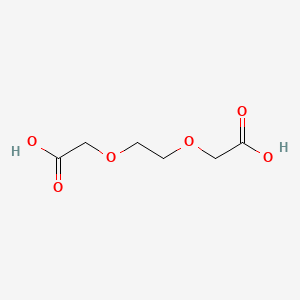

2-[2-(carboxymethoxy)ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-5(8)3-11-1-2-12-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWXKASOCUAEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39927-08-7 |

Source

|

| Record name | Polyethylene glycol bis(carboxymethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39927-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50177817 |

Source

|

| Record name | 3,6-Dioxaoctandioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23243-68-7 |

Source

|

| Record name | 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23243-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dioxaoctandioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023243687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23243-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dioxaoctandioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxy)]bisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DIOXAOCTANDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZVS8WS40O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dioxaoctanedioic Acid: Physicochemical Properties and Applications in Drug Development

Abstract: 3,6-Dioxaoctanedioic acid, a bifunctional molecule featuring two carboxylic acid moieties and a flexible polyethylene glycol (PEG)-like core, has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique combination of hydrophilicity, biocompatibility, and chemical functionality makes it a valuable building block, particularly as a linker in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the physicochemical properties of 3,6-Dioxaoctanedioic acid, detailed experimental protocols for its characterization, and an in-depth discussion of its synthesis, reactivity, and critical role in advancing therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of this versatile molecule.

Introduction: The Strategic Importance of 3,6-Dioxaoctanedioic Acid in Modern Drug Discovery

The landscape of modern drug discovery is increasingly focused on the development of highly specific and potent therapeutic agents. In this context, the design of molecules capable of modulating protein function through novel mechanisms of action is of paramount importance. 3,6-Dioxaoctanedioic acid has emerged as a key enabling tool in this endeavor, primarily due to its utility as a hydrophilic linker in the construction of PROTACs.[1][2]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex. The incorporation of a 3,6-Dioxaoctanedioic acid-based linker can significantly enhance the aqueous solubility of often lipophilic PROTAC molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1]

This guide will provide a detailed exploration of the fundamental physicochemical properties of 3,6-Dioxaoctanedioic acid, offering a foundation for its rational application in the design and synthesis of novel therapeutics.

Physicochemical Properties of 3,6-Dioxaoctanedioic Acid

A thorough understanding of the physicochemical properties of 3,6-Dioxaoctanedioic acid is essential for its effective utilization in chemical synthesis and drug formulation.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀O₆ | [1] |

| Molecular Weight | 178.14 g/mol | [1] |

| CAS Number | 23243-68-7 | [1] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 68-71 °C or 76-77 °C | [3] |

| Boiling Point (Predicted) | 429.2 ± 25.0 °C | [3] |

| pKa₁ (Predicted) | 3.09 ± 0.10 | [3] |

Note on Melting Point Discrepancy: The reported melting point of 3,6-Dioxaoctanedioic acid varies between different commercial suppliers. This variation may be attributable to differences in purity or crystalline form. It is therefore crucial for researchers to determine the melting point of their specific batch as a measure of purity.

Solubility Profile

The presence of two carboxylic acid groups and two ether linkages imparts a significant degree of hydrophilicity to the 3,6-Dioxaoctanedioic acid molecule.[1] This structural feature is key to its application in improving the solubility of larger, more complex molecules.

-

Water: Soluble. The hydrophilic PEG spacer enhances solubility in aqueous media.[1]

-

Nonpolar Organic Solvents: Expected to have limited solubility in nonpolar solvents like hexane and toluene.

The carboxylic acid groups can be deprotonated to form carboxylate salts, which exhibit significantly higher aqueous solubility.

Spectral Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 3,6-Dioxaoctanedioic acid.

-

¹H NMR (Predicted, D₂O):

-

~4.2 ppm (singlet, 4H): Protons of the methylene groups adjacent to the carboxylic acid moieties (-O-CH₂ -COOH). These protons are expected to be deshielded due to the electron-withdrawing effect of the adjacent oxygen and carbonyl group.

-

~3.8 ppm (singlet, 4H): Protons of the central ethylene glycol unit (-O-CH₂ -CH₂ -O-). These protons are deshielded by the neighboring oxygen atoms.

-

~11-13 ppm (broad singlet, 2H, in non-aqueous solvent): Carboxylic acid protons. This signal would be absent in D₂O due to proton exchange.

-

-

¹³C NMR (Predicted, D₂O):

-

~175 ppm: Carbonyl carbons of the carboxylic acid groups (C OOH).

-

~70 ppm: Carbons of the central ethylene glycol unit (-O-C H₂-C H₂-O-).

-

~68 ppm: Methylene carbons adjacent to the carboxylic acid groups (-O-C H₂-COOH).

-

The IR spectrum of 3,6-Dioxaoctanedioic acid is characterized by the following key absorptions:

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.

-

~2914 cm⁻¹: C-H stretching of the methylene groups.

-

~1733 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1121 cm⁻¹ (strong): C-O stretching of the ether linkages.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the spectrum would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 177.04. In positive ion mode, adducts such as [M+Na]⁺ at m/z 201.03 may be observed. A peak at m/z 178.5 [M]+ has also been reported.

Synthesis and Purification

3,6-Dioxaoctanedioic acid can be synthesized via the oxidation of diethylene glycol. A representative procedure is outlined below.

Synthesis of 3,6-Dioxaoctanedioic Acid

This protocol is based on the oxidation of diethylene glycol using nitric acid.[3]

Reaction Scheme:

Caption: Synthesis of 3,6-Dioxaoctanedioic acid from diethylene glycol.

Materials:

-

Diethylene glycol

-

Nitric acid (concentrated)

-

Benzene (for azeotropic distillation)

-

Acetone

-

Standard laboratory glassware

Procedure:

-

To 15 mL (0.33 mol) of nitric acid at 45 °C, slowly add 1 g of diethylene glycol (total amount to be added is 5.9 g, 0.06 mol) with stirring.

-

Heat the reaction mixture to 65 °C.

-

After the evolution of nitrogen oxides ceases, cool the mixture to 45-50 °C.

-

Continue the portion-wise addition of diethylene glycol over a total period of 1 hour, maintaining the temperature at 45-50 °C.

-

After the addition is complete, maintain the reaction mixture at 45 °C for 40 minutes, then heat at 80 °C for 30 minutes.

-

Remove the solvent under vacuum at 70 °C.

-

Dry the residue by azeotropic distillation with benzene using a Dean-Stark trap to remove any remaining water.

-

The crude product is then purified by recrystallization.

Purification by Recrystallization

Procedure:

-

Dissolve the crude 3,6-Dioxaoctanedioic acid in a minimal amount of a hot acetone-benzene mixture.

-

If colored impurities are present, a small amount of activated charcoal can be added.

-

Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure 3,6-Dioxaoctanedioic acid.

Reactivity and Stability

The chemical behavior of 3,6-Dioxaoctanedioic acid is dictated by its two primary functional groups: the carboxylic acids and the ether linkages.

Reactivity of the Carboxylic Acid Groups

The terminal carboxylic acids are the primary sites of reactivity. They can undergo typical carboxylic acid reactions, most notably the formation of amide bonds. This reaction is central to its use as a linker in PROTACs. The carboxylic acids can be activated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to form a reactive intermediate that readily couples with primary or secondary amines.

Caption: Amide bond formation using coupling reagents.

Stability of the Ether Linkages

The ether linkages in the polyethylene glycol-like backbone are generally stable under neutral and basic conditions. However, they can be susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions. This reaction typically proceeds via an Sₙ2 mechanism. For most applications in drug development, which are conducted under physiological or near-neutral pH, the ether bonds are considered stable.

Storage and Handling

3,6-Dioxaoctanedioic acid should be stored in a cool, dry place, sealed from moisture. As a carboxylic acid, it is corrosive and should be handled with appropriate personal protective equipment.

Application in Drug Development: A Hydrophilic PROTAC Linker

The primary application of 3,6-Dioxaoctanedioic acid in drug development is as a hydrophilic, bifunctional linker for the synthesis of PROTACs.

The Role of Linkers in PROTACs

The linker in a PROTAC molecule plays a crucial role in its efficacy. It not only connects the two ligands but also influences:

-

Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell membrane permeability of the PROTAC.

-

Ternary Complex Formation: The length and flexibility of the linker determine the ability of the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.

-

Pharmacokinetics: The stability and properties of the linker affect the metabolic stability and in vivo half-life of the PROTAC.

Advantages of a 3,6-Dioxaoctanedioic Acid Linker

The incorporation of a 3,6-Dioxaoctanedioic acid moiety into a PROTAC linker offers several advantages:

-

Enhanced Hydrophilicity: The PEG-like structure increases the water solubility of the PROTAC, which can be beneficial for administration and can help to mitigate issues with aggregation.[1]

-

Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer, which can reduce the potential for immunogenicity.

-

Flexibility: The flexible ether chain can allow for the necessary conformational adjustments to facilitate optimal ternary complex formation.

-

Bifunctionality: The two terminal carboxylic acid groups provide convenient handles for conjugation to amine-containing ligands or other functional groups.

References

An In-depth Technical Guide to 3,6-Dioxaoctanedioic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxaoctanedioic acid, also known by various synonyms including 2,2'-(Ethane-1,2-diylbis(oxy))diacetic acid and Triglycolic acid, is a bifunctional organic compound that has garnered significant interest in various scientific fields. Its unique molecular architecture, featuring a flexible polyethylene glycol (PEG)-like backbone capped with two carboxylic acid moieties, imparts a desirable combination of hydrophilicity and reactivity. This guide provides a comprehensive overview of 3,6-Dioxaoctanedioic acid, focusing on its chemical identity, a detailed synthesis protocol, key applications, and essential safety information.

Core Compound Identification

-

Chemical Name: 3,6-Dioxaoctanedioic acid

-

CAS Number: 23243-68-7[1]

-

Molecular Formula: C6H10O6[1]

-

Molecular Weight: 178.14 g/mol [1]

-

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-Dioxaoctanedioic acid is presented in the table below. These properties are crucial for its application in diverse experimental settings.

| Property | Value | Source |

| Melting Point | 68-71 °C | ChemicalBook |

| Boiling Point | 429.2±25.0 °C (Predicted) | ChemicalBook |

| Density | 1.375 g/cm³ | ChemicalBook |

| pKa | 3.09±0.10 (Predicted) | ChemicalBook |

| Appearance | White to off-white solid | ChemicalBook |

| Solubility | Soluble in water | [] |

Synthesis of 3,6-Dioxaoctanedioic Acid

The synthesis of 3,6-Dioxaoctanedioic acid can be achieved through the oxidation of diethylene glycol. The following protocol is a detailed method based on established chemical principles.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3,6-Dioxaoctanedioic acid.

Experimental Protocol

Materials:

-

Diethylene glycol

-

Nitric acid (concentrated)

-

Benzene

-

Acetone

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Condenser

-

Vacuum source

-

Dean-Stark trap

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Initial Reaction: In a well-ventilated fume hood, carefully add a small portion of diethylene glycol to concentrated nitric acid in a round-bottom flask equipped with a stirrer.

-

Controlled Addition and Heating: Gently heat the mixture. Once the initial reaction begins (indicated by the evolution of nitrogen oxides), continue to add the remaining diethylene glycol dropwise while maintaining the reaction temperature.

-

Reaction Completion: After the addition is complete, continue heating the reaction mixture to ensure the complete oxidation of the diethylene glycol.

-

Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess nitric acid and water under reduced pressure.

-

Drying: Add benzene to the residue and perform an azeotropic distillation using a Dean-Stark trap to remove any remaining water.

-

Purification: The crude product is then purified by recrystallization from an acetone-benzene mixture to yield pure 3,6-Dioxaoctanedioic acid.

Causality Behind Experimental Choices:

-

The use of nitric acid as the oxidizing agent is a common and effective method for the oxidation of glycols to dicarboxylic acids.

-

The controlled addition of diethylene glycol and temperature management are crucial to prevent a runaway reaction.

-

Azeotropic distillation with benzene is an efficient method for removing water from the reaction mixture, which can be difficult to remove by simple evaporation.

-

Recrystallization is a standard technique for purifying solid organic compounds, and the choice of an acetone-benzene solvent system provides good solubility for the desired product at high temperatures and poor solubility at low temperatures, allowing for efficient crystallization.

Applications in Research and Development

3,6-Dioxaoctanedioic acid's unique structure makes it a valuable tool in several areas of research and drug development.

PROTAC Technology

A primary application of 3,6-Dioxaoctanedioic acid is as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][3][][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The flexible and hydrophilic nature of the 3,6-Dioxaoctanedioic acid linker is crucial for optimizing the spatial orientation of the two ligands and improving the overall solubility and cell permeability of the PROTAC molecule.

Signaling Pathway Diagram for PROTAC Action

Caption: Mechanism of action for a PROTAC utilizing a linker.

Other Applications

Beyond PROTACs, 3,6-Dioxaoctanedioic acid and its derivatives are utilized in:

-

Pharmaceutical Formulations: Its hydrophilic nature can be exploited to improve the solubility and bioavailability of poorly water-soluble drugs.

-

Cosmetics: It can be used in various cosmetic and personal care products.[6]

-

Biopolymer Synthesis: As a building block for the creation of biodegradable polymers.

-

Chelating Agent: The two carboxylic acid groups can coordinate with metal ions, giving it potential as a chelating agent.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,6-Dioxaoctanedioic acid. The following information is a summary of the known hazards.

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation and serious eye damage.[7]

-

May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

If on skin: Remove contaminated clothing and wash the affected area with soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If inhaled: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

This information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.

Conclusion

3,6-Dioxaoctanedioic acid is a versatile and valuable chemical compound with a growing number of applications, particularly in the exciting field of targeted protein degradation. Its straightforward synthesis and unique physicochemical properties make it an attractive building block for researchers and drug development professionals. By understanding its properties, synthesis, and safe handling procedures, scientists can effectively utilize this compound to advance their research and development goals.

References

Technical Guide: Strategic Derivatization of 3,6-Dioxaoctanedioic Acid for Advanced Research Applications

Abstract

3,6-Dioxaoctanedioic acid, a bifunctional polyethylene glycol (PEG) derivative, is a cornerstone in modern drug discovery and materials science, primarily utilized as a hydrophilic linker.[][] Its inherent polarity and low volatility, conferred by two terminal carboxylic acid groups, present significant challenges for direct analysis and synthetic manipulation. This guide provides an in-depth exploration of essential derivatization strategies—esterification, silylation, and amide formation—transforming this molecule for diverse applications. We will dissect the underlying chemical principles, provide validated, step-by-step protocols, and offer a comparative framework to empower researchers in selecting the optimal methodology for their specific analytical or synthetic goals, from sensitive quantification by mass spectrometry to the construction of complex bioconjugates.

Introduction: The Rationale for Derivatizing 3,6-Dioxaoctanedioic Acid

3,6-Dioxaoctanedioic acid, also known as 2,2'-(Ethane-1,2-diylbis(oxy))diacetic acid, possesses a simple yet versatile structure.[][3] Its core utility lies in its role as a short, flexible, and hydrophilic spacer, making it a valuable building block in fields requiring modulation of molecular properties.[4] For instance, it is frequently incorporated as a linker in Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand with an E3 ligase ligand.[][]

However, the very properties that make it an excellent hydrophilic linker—the two terminal carboxylic acid groups—render it analytically challenging. Direct injection into a Gas Chromatography (GC) system is not feasible due to its high polarity and negligible volatility, which would lead to poor chromatographic performance and potential thermal decomposition.[5] While amenable to Liquid Chromatography (LC), its poor ionization and potential for ionic interactions with the stationary phase can limit sensitivity and peak shape in Mass Spectrometry (MS) analysis.[6]

Therefore, derivatization is not merely an optional step but a mandatory prerequisite for many applications. The primary goals of derivatization are:

-

To Increase Volatility: By masking the polar carboxylic acid groups, the molecule's boiling point is significantly lowered, making it suitable for GC analysis.[5][7]

-

To Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors.[5]

-

To Improve Chromatographic Behavior: Derivatization reduces polarity, leading to better peak shapes and separation on both GC and LC columns.[6]

-

To Increase Detection Sensitivity: Certain derivatives can improve ionization efficiency in MS, leading to lower detection limits.[6]

-

To Enable Covalent Conjugation: Converting the carboxylic acids into activated intermediates is essential for forming stable amide bonds with proteins, peptides, or other amine-containing molecules.[8]

This guide will focus on the three most critical derivatization pathways: Esterification, Silylation, and Amide Formation.

Derivatization for Analytical Quantification: GC-MS & LC-MS

For quantitative analysis, the goal is to create a stable, reproducible derivative that behaves predictably in the chosen analytical system. The two most widely used techniques for dicarboxylic acids are esterification and silylation.[9][10]

Strategy 1: Esterification

Esterification is a robust and widely practiced method that converts carboxylic acids into their corresponding esters. This reaction is highly effective for preparing samples for GC-MS analysis and can also be used to improve separation in LC-MS.[6][9] The Fischer-Speier esterification, reacting the acid with an alcohol under acidic catalysis, is a foundational method.[11][12]

The Chemistry: The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The process is reversible, so experimental conditions are often manipulated to drive the reaction to completion, for example, by using a large excess of the alcohol or by removing the water byproduct.[11][13]

Common Reagents:

-

Boron Trifluoride (BF₃) in Alcohol (e.g., Methanol or Butanol): This is a highly efficient and common choice. BF₃ acts as a Lewis acid catalyst.[9][10] Butyl esters are often preferred over methyl esters as they are less volatile, reducing the risk of sample loss during preparation.[10]

-

Acid Catalysts (H₂SO₄, HCl): Concentrated sulfuric acid is a classic and effective catalyst for driving the equilibrium towards the ester product.[11][12]

Protocol 2.1: Esterification via BF₃/Methanol for GC-MS Analysis

Objective: To convert 3,6-Dioxaoctanedioic acid into its more volatile dimethyl ester derivative.

Materials:

-

Sample containing 3,6-Dioxaoctanedioic acid (dried)

-

14% Boron trifluoride in methanol (BF₃/MeOH)

-

Hexane (GC grade)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

2 mL GC vials with inserts

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Water will inhibit the reaction. Place the dried sample (typically 10-100 µg) into a reaction vial.

-

Reagent Addition: Add 200 µL of 14% BF₃/MeOH solution to the vial.

-

Reaction: Securely cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath. This ensures the complete conversion of both carboxylic acid groups.

-

Extraction: Cool the vial to room temperature. Add 500 µL of hexane and 200 µL of brine solution. Vortex vigorously for 1 minute to extract the dimethyl ester into the organic phase. The brine helps to break any emulsions and removes the catalyst.

-

Phase Separation: Centrifuge for 5 minutes at 2000 rpm to ensure clean separation of the aqueous and organic layers.

-

Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Transfer the dried hexane extract to a GC vial with an insert for analysis by GC-MS.

Self-Validation:

-

Run a known standard of 3,6-Dioxaoctanedioic acid through the same protocol to confirm reaction completion and establish retention time.

-

Analyze an underivatized sample to confirm the absence of the native acid peak in the chromatogram.

References

- 3. 3,6-Dioxaoctandioic acid | C6H10O6 | CID 90039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. longdom.org [longdom.org]

- 7. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to 3,6-Dioxaoctanedioic Acid: A Versatile PEG Linker for Advanced Bioconjugation

Abstract

In the landscape of advanced therapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, stability, and safety. This guide provides an in-depth technical overview of 3,6-Dioxaoctanedioic acid, a short, hydrophilic, and monodisperse polyethylene glycol (PEG)-based linker. We will explore its fundamental physicochemical properties, delve into the mechanics of its activation and conjugation chemistry, and present detailed protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker to create more effective and well-defined bioconjugates.

Chapter 1: Core Principles and Physicochemical Properties

3,6-Dioxaoctanedioic acid, also known as 2,2'-(Ethane-1,2-diylbis(oxy))diacetic acid, is a homobifunctional crosslinker featuring a core triethylene glycol spacer flanked by two terminal carboxylic acid groups.[1][] Unlike traditional polydisperse PEG polymers, it is a discrete, single molecular weight compound, which is a crucial attribute for the synthesis of homogenous bioconjugates with a defined drug-to-antibody ratio (DAR) or precise linker length in PROTACs.[3]

Chemical Structure and Nomenclature

-

IUPAC Name: 2-[2-(carboxymethoxy)ethoxy]acetic acid[1][]

-

Common Synonyms: (Ethylenedioxy)diacetic acid, Triglycolic acid, COOH-PEG2-COOH[1][]

-

CAS Number: 23243-68-7[1]

-

Molecular Formula: C₆H₁₀O₆[1][]

Key Physicochemical Characteristics

The utility of 3,6-Dioxaoctanedioic acid as a linker is rooted in its distinct properties. Its hydrophilic PEG core imparts excellent water solubility to the final conjugate, which can prevent aggregation and improve pharmacokinetic profiles.[4][5]

| Property | Value | Source |

| Molecular Weight | 178.14 g/mol | [1][] |

| Appearance | White crystalline powder | [6] |

| Solubility | Water-soluble | [4] |

| Functionality | Homobifunctional (two -COOH groups) | [] |

| Nature | Monodisperse (discrete) PEG linker | [3] |

Chapter 2: The Chemistry of Conjugation

The two terminal carboxylic acid groups are the reactive handles of 3,6-Dioxaoctanedioic acid. These groups are not reactive towards amines on their own and require activation to form a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins and antibodies.

Mechanism of Activation: EDC/NHS Chemistry

The most common and efficient method for activating the carboxyl groups is through the use of a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

The process is a two-step reaction:

-

Activation: EDC reacts with a carboxyl group on the linker to form a highly reactive but unstable O-acylisourea intermediate.[8][10]

-

Stabilization: This intermediate readily reacts with NHS (or Sulfo-NHS) to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous media than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the target amine.[8][9]

-

Conjugation: The NHS-activated linker then reacts with a primary amine on the target biomolecule (e.g., a lysine residue on an antibody) to form a stable amide bond, releasing NHS.[10]

The use of NHS or Sulfo-NHS is critical as it significantly enhances the coupling efficiency and allows for a two-step procedure, which can minimize undesirable protein-protein crosslinking.[9][10]

References

- 1. 3,6-Dioxaoctandioic acid | C6H10O6 | CID 90039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 4. ulprospector.com [ulprospector.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. chemimpex.com [chemimpex.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Early Research and Conceptual Applications of 3,6-Dioxaoctanedioic Acid

Introduction: Unveiling a Molecule of Latent Potential

3,6-Dioxaoctanedioic acid, a dicarboxylic acid featuring two ether linkages, represents a class of molecules that masterfully combines hydrophilicity and the structural versatility of a difunctional organic acid. Its structure, characterized by a flexible ethylene glycol-derived backbone, endows it with unique properties, including water solubility, thermal stability, and significant potential as a chelating agent[1]. While modern applications have seen this molecule and its derivatives utilized as advanced linkers in technologies like PROTACs and ADCs, its conceptual origins are rooted in the foundational principles of 19th and early 20th-century organic chemistry. This guide delves into the early research landscape that provided the intellectual and technical framework for the synthesis and potential applications of 3,6-Dioxaoctanedioic acid, long before its contemporary roles were envisioned. We will explore the pioneering work in ether synthesis and polymer science that logically necessitates the consideration of such a molecule and detail the likely experimental approaches of the era.

Part 1: The Genesis of Synthesis - From Foundational Reactions to a Target Molecule

The early synthesis of a molecule like 3,6-Dioxaoctanedioic acid would not have occurred in a vacuum. It stands on the shoulders of fundamental discoveries in organic synthesis. The historical precedent for the creation of ether dicarboxylic acids was established well before the intensive polymer research of the early 20th century.

The Williamson Ether Synthesis: A Cornerstone Reaction

Developed in 1850 by Alexander Williamson, this reaction provided a rational and versatile method for forming ethers from an alkoxide and an organohalide via an SN2 reaction[2][3]. This was a pivotal moment in organic chemistry, as it helped to solidify the structural theory of ethers and provided a predictable pathway for their synthesis[1]. The Williamson ether synthesis is the logical bedrock upon which the synthesis of ether-containing dicarboxylic acids is built.

Historical Precedent: The Synthesis of Diglycolic Acid (2,2'-Oxydiacetic Acid)

The synthesis of the simplest ether dicarboxylic acid, diglycolic acid, was first reported in 1861, independently by two researchers. A. Wurtz synthesized it via the oxidation of diethylene glycol, while W. Heintz prepared it from the reaction of chloroacetic acid with a hydroxide solution[4]. The latter approach, a variation of the Williamson synthesis, is particularly instructive.

The following protocol is based on the early described methods for synthesizing diglycolic acid from chloroacetic acid.

Materials:

-

Monochloroacetic acid

-

Barium hydroxide solution

-

Sulfuric acid (for acidification)

-

Water

Procedure:

-

A solution of monochloroacetic acid is neutralized with a barium hydroxide solution.

-

The resulting solution is heated, allowing the nucleophilic substitution of the chloride by the hydroxyl group of another, deprotonated chloroacetic acid molecule (or its salt) to form the barium salt of diglycolic acid.

-

After the reaction is complete, the solution is carefully acidified with sulfuric acid to precipitate barium sulfate.

-

The barium sulfate is removed by filtration.

-

The filtrate, containing the free diglycolic acid, is then concentrated by evaporation of water, and the diglycolic acid is isolated by crystallization.

This early work demonstrated that dicarboxylic acids containing an ether linkage were accessible through straightforward chemical transformations.

A Plausible Early Synthetic Route to 3,6-Dioxaoctanedioic Acid

Building upon the principles of the Williamson ether synthesis and the precedent of diglycolic acid synthesis, a logical and historically plausible route to 3,6-Dioxaoctanedioic acid would involve the reaction of diethylene glycol with a haloacetic acid. The commercial availability of diethylene glycol, a byproduct of ethylene glycol production, would have been a key factor. However, it is important to note the infamous "Elixir Sulfanilamide" incident of 1937, where diethylene glycol was used as a solvent, leading to numerous deaths and the subsequent passage of the 1938 Federal Food, Drug, and Cosmetic Act[5][6]. This event undoubtedly cast a shadow over the use of diethylene glycol in applications intended for human contact.

Objective: To synthesize 3,6-Dioxaoctanedioic acid from diethylene glycol and sodium chloroacetate.

Reaction: 2 ClCH₂COONa + HOCH₂CH₂OCH₂CH₂OH + 2 NaOH → NaOOCCH₂OCH₂CH₂OCH₂CH₂OOCCH₂ONa + 2 NaCl + 2 H₂O

Materials:

-

Diethylene glycol

-

Sodium chloroacetate

-

Sodium hydroxide

-

Hydrochloric acid (for acidification)

-

Water

-

An appropriate solvent (e.g., ethanol/water mixture)

Experimental Protocol:

-

Alkoxide Formation: Diethylene glycol is dissolved in a suitable solvent, and a strong base, such as sodium hydroxide, is added to deprotonate the hydroxyl groups, forming the disodium salt of diethylene glycol.

-

Nucleophilic Substitution: Sodium chloroacetate is added to the reaction mixture. The alkoxide ends of the diethylene glycol molecule act as nucleophiles, attacking the carbon atom of the chloroacetate and displacing the chloride ion in a classic SN2 reaction. The reaction would likely require heating to proceed at a reasonable rate.

-

Workup and Acidification: After the reaction is complete, the solvent is removed. The resulting solid, containing the disodium salt of 3,6-Dioxaoctanedioic acid and sodium chloride, is dissolved in water. The solution is then acidified with a strong acid like hydrochloric acid to protonate the carboxylate groups.

-

Isolation and Purification: The free 3,6-Dioxaoctanedioic acid, being more soluble in organic solvents than in cold water, could be extracted with a suitable solvent like diethyl ether. The solvent is then evaporated to yield the crude product, which can be further purified by recrystallization.

Caption: Plausible early 20th-century synthesis of 3,6-Dioxaoctanedioic acid.

Part 2: Early Investigated Applications - The Quest for New Polymers

The primary driving force for the synthesis of new dicarboxylic acids in the early 20th century was the burgeoning field of polymer chemistry. The groundbreaking work of Wallace Carothers at DuPont, beginning in 1928, aimed to create synthetic polymers through rational, well-understood chemical reactions, a departure from the previous focus on modifying natural polymers[4][7].

The Carothers Era: A Systematic Approach to Polymerization

Carothers' research group systematically investigated the condensation polymerization of bifunctional monomers, such as dicarboxylic acids and diols (to form polyesters) or diamines (to form polyamides)[2][8]. Their goal was to create long-chain macromolecules with desirable properties, such as the ability to be drawn into strong, flexible fibers, in the hope of finding a synthetic replacement for silk[9].

The Rationale for Ether-Containing Dicarboxylic Acids in Early Polymer Research

The properties of the resulting polymers were directly related to the structure of the monomer units. Early work with simple aliphatic dicarboxylic acids and diols produced polyesters that, while scientifically interesting, often had low melting points and poor solvent resistance, making them impractical for textiles[7].

The inclusion of an ether linkage in the dicarboxylic acid monomer, as in 3,6-Dioxaoctanedioic acid, would have been a logical step to modify polymer properties for several reasons:

-

Increased Flexibility: The C-O-C ether bond is more flexible than a C-C bond, which would impart greater flexibility to the resulting polymer chain. This could lead to materials with lower melting points and increased elasticity.

-

Improved Solubility: The polar ether groups would increase the hydrophilicity of the polymer, potentially improving its dyeability and altering its solubility in various solvents.

-

Modified Crystallinity: The introduction of the ether linkages would disrupt the regular packing of the polymer chains, likely leading to a decrease in crystallinity. This would result in a more amorphous, less rigid material.

Hypothetical Early Experimental Protocol: Polyester Synthesis

The following protocol outlines how 3,6-Dioxaoctanedioic acid would have been used in a typical polycondensation experiment of the Carothers era.

Objective: To synthesize a polyester from 3,6-Dioxaoctanedioic acid and ethylene glycol.

Materials:

-

3,6-Dioxaoctanedioic acid

-

Ethylene glycol (a slight molar excess)

-

A catalyst (optional, e.g., a small amount of p-toluenesulfonic acid)

Procedure:

-

Charging the Reactor: Equimolar amounts of 3,6-Dioxaoctanedioic acid and a slight excess of ethylene glycol are placed in a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser for the removal of water.

-

Initial Esterification: The mixture is heated under a slow stream of nitrogen to a temperature of approximately 150-180°C. The initial reaction forms low-molecular-weight oligomers, with the elimination of water, which is collected.

-

Polycondensation: Once the initial rapid evolution of water has ceased, the temperature is gradually increased, and a vacuum is applied to the system. This is the critical step for driving the reaction to completion and building high molecular weight polymer chains by removing the water byproduct.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the viscosity of the molten polymer. As the chain length increases, the viscosity increases significantly.

-

Isolation of the Polymer: Once the desired viscosity is reached, the reaction is stopped. The molten polymer is then extruded from the reactor as a ribbon or strand and allowed to cool.

Caption: Typical early 20th-century polycondensation workflow.

Part 3: Other Potential Early Applications

While polymer synthesis was the dominant driver, the unique structure of 3,6-Dioxaoctanedioic acid would have made it a candidate for other applications being explored at the time.

Esters as Plasticizers

The mid-20th century saw significant research into plasticizers, substances added to polymers like polyvinyl chloride (PVC) to increase their flexibility. Dicarboxylic acid esters were a major class of compounds investigated for this purpose[3]. Esters of 3,6-Dioxaoctanedioic acid, with their flexible ether backbone, would have been logical candidates for investigation as plasticizers, potentially offering good low-temperature performance.

Chelating Properties

The arrangement of oxygen atoms in 3,6-Dioxaoctanedioic acid, with two ether oxygens and two carboxylic acid groups, creates a structure capable of coordinating with metal ions. This property, known as chelation, is a key feature of modern applications. While the systematic study of chelation chemistry blossomed later in the 20th century, the fundamental ability of this molecule to bind metals is an inherent property that would have existed from its first synthesis.

Quantitative Data Summary

| Dicarboxylic Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Succinic Acid | 118.09 | 185-190 |

| Adipic Acid | 146.14 | 152 |

| Sebacic Acid | 202.25 | 133-137 |

| Diglycolic Acid | 134.09 | 140-144 |

Data sourced from publicly available chemical databases.

The melting point of diglycolic acid is notably different from aliphatic dicarboxylic acids of similar molecular weight, illustrating how the ether linkage influences physical properties. It would have been anticipated that 3,6-Dioxaoctanedioic acid would likewise exhibit unique physical properties compared to its purely aliphatic counterparts.

Conclusion

The early research landscape for 3,6-Dioxaoctanedioic acid is best understood not through a single seminal publication, but as a logical and inevitable outcome of the foundational chemical discoveries of the 19th and early 20th centuries. The establishment of the Williamson ether synthesis and the pioneering work on dicarboxylic acids for polymerization by researchers like Wallace Carothers created a clear scientific imperative for the synthesis and investigation of such ether-containing monomers. The primary early application would have been in the field of polymer chemistry, with the goal of creating polyesters with modified flexibility, solubility, and crystallinity. While its sophisticated applications in modern drug development were far in the future, the core chemical principles and the initial explorations of polymer science in the early 20th century undoubtedly paved the way for the eventual realization of the full potential of 3,6-Dioxaoctanedioic acid.

References

- 1. US7498372B2 - Ether-ester plasticizers - Google Patents [patents.google.com]

- 2. acs.org [acs.org]

- 3. US2631988A - Mixed plasticizers - Google Patents [patents.google.com]

- 4. plasticshof.org [plasticshof.org]

- 5. Diethylene glycol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Wallace Hume Carothers | Science History Institute [sciencehistory.org]

- 8. Wallace Carothers - Wikipedia [en.wikipedia.org]

- 9. Wallace Carothers | Lemelson [lemelson.mit.edu]

Methodological & Application

Using 3,6-Dioxaoctanedioic acid in solid-phase peptide synthesis

Application Note & Protocols

Topic: Utilizing 3,6-Dioxaoctanedioic Acid as a Hydrophilic Linker in Advanced Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide-based therapeutic development. The choice of linker, a critical component that anchors the nascent peptide to the solid support, profoundly influences the synthesis of complex peptides. This guide details the strategic application of 3,6-Dioxaoctanedioic acid, a short-chain polyethylene glycol (PEG) derivative, as a versatile hydrophilic linker. Its incorporation can significantly mitigate challenges associated with peptide aggregation, enhance solubility, and serve as a flexible spacer in bioconjugation and peptide cyclization strategies. This document provides a mechanistic overview, detailed protocols for on-resin cyclization, and expert insights into troubleshooting common issues, aiming to equip researchers with the knowledge to leverage this linker for synthesizing challenging and modified peptides.

The Strategic Advantage of 3,6-Dioxaoctanedioic Acid in SPPS

3,6-Dioxaoctanedioic acid, often referred to as a "mini-PEG(2)" linker, is a dicarboxylic acid that introduces a short, discrete ethylene glycol motif. Its selection in SPPS is not arbitrary but a deliberate choice to impart specific, advantageous properties to the synthesis process and the final peptide product.

Core Physicochemical Properties:

-

Hydrophilicity: The ether linkages in the backbone are hydrophilic, which helps to solvate the growing peptide chain. This disrupts the inter- and intra-chain hydrogen bonding that leads to on-resin aggregation, a primary cause of failed or low-yield syntheses for hydrophobic or long peptide sequences.[1]

-

Flexibility & Spacing: The linker acts as a flexible spacer, physically distancing the peptide from the resin matrix. This reduces steric hindrance and improves reagent accessibility to the reaction site, leading to more efficient coupling and deprotection steps.[1]

-

Biocompatibility: PEG linkers are well-established as being non-toxic and having low immunogenicity, which is a critical consideration for therapeutic peptides.[2][3]

-

Defined Length: As a discrete chemical entity, it provides precise control over the spacer length, ensuring homogeneity in the final product, a feature not always achievable with polydisperse PEG polymers.[2]

The causality behind its effectiveness lies in its ability to alter the microenvironment of the resin-bound peptide. By preventing the collapse and aggregation of peptide chains, it maintains an optimal state for the chemical reactions of SPPS to proceed to completion, thereby enhancing both yield and purity.[1]

Key Applications in Peptide Synthesis

The bifunctional nature of 3,6-Dioxaoctanedioic acid, with two carboxylic acid groups, makes it a versatile tool for several advanced SPPS applications:

-

On-Resin Head-to-Tail Cyclization: Cyclic peptides are of great interest in drug discovery due to their enhanced stability and binding affinity.[4][5] This linker enables on-resin cyclization by anchoring the peptide through a side-chain amine (e.g., Lysine), leaving the N-terminus and C-terminus free to be coupled after linear synthesis is complete.

-

Hydrophilic Spacers in Bioconjugates: It is frequently used to link peptides to other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs) or imaging agents.[6][7] The PEG motif can improve the solubility and pharmacokinetic properties of the entire conjugate.[7][8]

-

Improving Synthesis of "Difficult" Peptides: For sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu) that are prone to forming secondary structures and aggregating on the resin, the incorporation of a hydrophilic linker like 3,6-Dioxaoctanedioic acid can be the difference between a successful and a failed synthesis.[1]

Mechanistic Workflow: On-Resin Head-to-Tail Cyclization

The following workflow illustrates the use of 3,6-Dioxaoctanedioic acid to facilitate the on-resin cyclization of a linear peptide. The key is the orthogonal protection strategy, where the peptide is anchored to the resin via a side chain, and the linker bridges the N- and C-termini.

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Detailed Protocol: On-Resin Cyclization

This protocol provides a self-validating methodology for synthesizing a head-to-tail cyclic peptide using a side-chain anchoring strategy with 3,6-Dioxaoctanedioic acid.

4.1 Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier | Purpose |

| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Solid support |

| Fmoc-L-Lys(Mtt)-OH | Peptide synthesis grade | Anchor point for peptide |

| Mono-tert-butyl 3,6-dioxaoctanedioate | High purity | The hydrophilic linker |

| Fmoc-protected Amino Acids | Standard side-chain protection | Peptide building blocks |

| HATU / HBTU | Coupling reagent grade | Activating agent for amide bond formation |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Base for coupling reactions |

| Piperidine | Anhydrous | Fmoc deprotection |

| Dichloromethane (DCM) | Anhydrous | Solvent for washings and reactions |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Solvent for washings and reactions |

| Trifluoroacetic Acid (TFA) | Reagent grade | Deprotection and final cleavage |

| Triisopropylsilane (TIS) | Reagent grade | Scavenger for cleavage |

| HPLC & Mass Spectrometer | - | For QC and final analysis |

4.2 Step-by-Step Methodology

Step 1: Resin Preparation and Linker Attachment

-

Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Deprotect the Rink Amide linker by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

-

Couple the Anchor: Dissolve Fmoc-L-Lys(Mtt)-OH (0.5 mmol, 5 eq), HATU (0.49 mmol, 4.9 eq), and DIPEA (1.0 mmol, 10 eq) in DMF. Add to the resin and agitate for 2 hours. Wash. QC Check: Perform a Kaiser test to confirm complete coupling (beads should be colorless).

-

Fmoc Deprotection: Remove the Fmoc group from Lysine with 20% piperidine in DMF (2 x 10 min). Wash.

-

Couple the Linker: Dissolve Mono-tert-butyl 3,6-dioxaoctanedioate (0.5 mmol, 5 eq), HATU (0.49 mmol, 4.9 eq), and DIPEA (1.0 mmol, 10 eq) in DMF. Add to the resin and agitate for 2 hours. Wash. QC Check: A Kaiser test should be negative.

Step 2: Linear Peptide Synthesis

-

Synthesize the linear peptide sequence using standard Fmoc-SPPS protocols, starting from the C-terminal amino acid and proceeding to the N-terminus.[9][10]

Step 3: On-Resin Cyclization

-

Selective Mtt Deprotection: Wash the resin with DCM. Treat the resin with a solution of 1% TFA in DCM, flowing through the vessel for 1-2 minutes at a time for a total of 10-15 cycles. This selectively removes the Mtt group from the Lysine side chain, exposing the amine that is attached to the Rink Amide linker. Wash thoroughly with DCM and DMF to neutralize.

-

C-Terminus Deprotection: Treat the resin with 20% TFA in DCM for 30 minutes to cleave the tert-butyl ester on the 3,6-Dioxaoctanedioic acid linker, exposing the carboxylic acid. Wash thoroughly with DCM and DMF.

-

N-Terminus Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash.

-

Cyclization: In a fresh solution, pre-activate HATU (0.5 mmol, 5 eq) with DIPEA (1.0 mmol, 10 eq) in DMF for 2 minutes. Add this solution to the resin. Allow the cyclization reaction to proceed for 4-12 hours at room temperature.[11] QC Check: A small sample of resin can be cleaved and analyzed by LC-MS to monitor the conversion of the linear peptide to the cyclic product.

Step 4: Cleavage and Purification

-

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[12]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the cyclic peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Cyclization | 1. Steric hindrance at the cyclization site.2. Aggregation of the linear peptide on-resin.3. Insufficient activation or reaction time. | 1. Choose a less sterically hindered junction for cyclization if sequence allows.2. Use "difficult peptide" synthesis protocols (e.g., elevated temperature, chaotropic salts) during linear elongation.[1]3. Increase coupling reagent equivalents (up to 7 eq) and extend reaction time to 24 hours. Consider alternative coupling reagents like PyBOP. |

| Dimerization/Oligomerization | High loading of the peptide on the resin leads to intermolecular reactions instead of intramolecular cyclization. | Use a lower loading resin (e.g., 0.2-0.3 mmol/g) to favor intramolecular reactions by leveraging the pseudo-dilution effect of the solid support.[11] |

| Racemization at C-terminus | The C-terminal amino acid is susceptible to epimerization during activation for cyclization. | Add an oxyma-based additive (e.g., OxymaPure) to the coupling cocktail, which is known to suppress racemization. Perform the cyclization at a lower temperature (e.g., 4°C) if possible. |

| Unexpected Side Products | Side-chain protecting groups are not fully stable to all reaction conditions (e.g., repeated piperidine treatments). | Ensure the use of an orthogonal protection scheme that is robust. For sensitive residues, consider milder deprotection conditions or alternative protecting groups.[13] |

Conclusion

3,6-Dioxaoctanedioic acid is a powerful and versatile tool in the modern peptide chemist's arsenal. Its ability to impart hydrophilicity and flexibility directly addresses some of the most common and persistent challenges in solid-phase peptide synthesis. By disrupting aggregation, it enables the successful synthesis of longer and more hydrophobic peptides. Furthermore, its bifunctional nature provides an elegant and efficient handle for advanced applications such as on-resin cyclization and the construction of complex bioconjugates. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively integrate this linker into their synthetic strategies, ultimately accelerating the discovery and development of novel peptide-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. lifetein.com [lifetein.com]

- 4. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Seamless Integration of 3,6-Dioxaoctanedioic Acid into Peptides

Abstract

The incorporation of hydrophilic linkers into peptides is a critical strategy in modern drug development and biochemical research, enhancing solubility, bioavailability, and pharmacokinetic profiles. 3,6-Dioxaoctanedioic acid, a small polyethylene glycol (PEG) derivative, serves as a versatile bifunctional linker for this purpose. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for incorporating 3,6-Dioxaoctanedioic acid into peptide chains using both solid-phase and solution-phase synthesis methodologies. We delve into the causality behind experimental choices, from linker activation to final peptide purification, ensuring a robust and reproducible workflow.

Introduction: The Significance of PEGylation with 3,6-Dioxaoctanedioic Acid

3,6-Dioxaoctanedioic acid is a short, hydrophilic dicarboxylic acid that acts as a PEG linker. Its integration into a peptide sequence can confer several advantageous properties. The ethylene glycol units enhance the hydrophilicity of the resulting peptide, which can improve solubility and reduce aggregation, particularly for hydrophobic sequences.[1][2] This is a common challenge in peptide synthesis, where aggregation on the solid support can lead to incomplete reactions and low yields.[1] Furthermore, PEGylation can increase the hydrodynamic radius of a peptide, which often leads to a longer in vivo half-life by reducing renal clearance and protecting against proteolytic degradation.[3][4]

3,6-Dioxaoctanedioic acid is particularly useful as a spacer to connect a peptide to another molecule, such as a reporter tag, a cytotoxic drug in an antibody-drug conjugate, or as a linker in PROTACs (Proteolysis Targeting Chimeras).[5][] Its bifunctional nature, with a carboxylic acid at each end, allows for versatile conjugation strategies. However, this also necessitates a carefully planned synthetic approach to ensure selective reaction at one carboxyl group while the other is either protected or intended for a subsequent coupling step.

This guide will outline the necessary materials, reagents, and step-by-step protocols for the successful incorporation of this valuable linker into peptide structures.

Core Principles and Strategic Considerations

The successful incorporation of a dicarboxylic acid linker like 3,6-Dioxaoctanedioic acid hinges on the selective activation and coupling of one of its carboxyl groups. There are two primary strategies to achieve this:

-

Monoprotection Strategy: One of the carboxyl groups of 3,6-Dioxaoctanedioic acid is protected with a suitable protecting group that is orthogonal to the peptide synthesis strategy (e.g., a benzyl ester in Fmoc-based SPPS). The free carboxyl group is then activated and coupled to the peptide. The protecting group on the linker is removed at a later stage to allow for further modification.

-

Stoichiometric Control: By carefully controlling the stoichiometry of the activating agent, it is possible to favor the mono-activation of the dicarboxylic acid. This approach is less precise and may lead to a mixture of products, but can be effective under optimized conditions.

For the purpose of this protocol, we will focus on a more controlled approach that is applicable to both solid-phase and solution-phase synthesis, which involves the in-situ activation of the dicarboxylic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 3,6-Dioxaoctanedioic acid | ≥98% | Sigma-Aldrich | |

| Fmoc-protected amino acids | Synthesis Grade | Bachem, Aapptec | |

| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Various | For C-terminal amide peptides. |

| Wang Resin | 100-200 mesh, ~0.7 mmol/g | Various | For C-terminal carboxylic acid peptides. |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich | Coupling agent. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Synthesis Grade | Sigma-Aldrich | Coupling agent, primarily for solution phase. |

| Hydroxybenzotriazole (HOBt) | Synthesis Grade | Various | Coupling additive to reduce racemization. |

| HATU | Synthesis Grade | Various | Highly efficient coupling reagent. |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich | Base for coupling reactions. |

| Piperidine | Synthesis Grade | Sigma-Aldrich | For Fmoc deprotection. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Primary solvent for SPPS. |

| Dichloromethane (DCM) | ACS Grade | Various | Solvent for washing and some coupling steps. |

| Trifluoroacetic acid (TFA) | Reagent Grade | Various | For cleavage from resin and side-chain deprotection. |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | Scavenger for cleavage. |

| Water | HPLC Grade | Various | Scavenger and for HPLC. |

| Acetonitrile (ACN) | HPLC Grade | Various | HPLC mobile phase. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the incorporation of 3,6-Dioxaoctanedioic acid onto the N-terminus of a resin-bound peptide using Fmoc/tBu chemistry.

Workflow for N-terminal Incorporation of 3,6-Dioxaoctanedioic Acid in SPPS

References

Application Notes and Protocols: 3,6-Dioxaoctanedioic Acid as a Hydrophilic Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three distinct components: a ligand that engages a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1] While the choice of ligands determines the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[2]

This guide focuses on the application of 3,6-dioxaoctanedioic acid, a short-chain, hydrophilic polyethylene glycol (PEG)-based linker, in PROTAC design. We will delve into the rationale for its use, provide detailed synthetic protocols, and outline key assays for evaluating the resulting PROTACs.

The Rationale for Employing a Short, Hydrophilic Linker

The "linkerology" of a PROTAC is a complex, multi-parameter optimization problem. The choice between a hydrophilic PEG linker and a more lipophilic alkyl chain can profoundly impact a PROTAC's drug-like properties and degradation performance.[3] 3,6-Dioxaoctanedioic acid, with its two ethylene glycol units, offers a compelling balance of properties for specific applications.

Advantages of a 3,6-Dioxaoctanedioic Acid Linker:

-

Enhanced Solubility: A primary challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[3] The hydrophilic nature of the ethylene glycol backbone of 3,6-dioxaoctanedioic acid can significantly improve the overall solubility of the PROTAC molecule, which is advantageous for both in vitro assays and potential in vivo applications.[2]

-

Modulation of Cell Permeability: While highly polar molecules can face challenges in passively diffusing across the cell membrane, the "chameleon effect" has been observed with flexible linkers.[4] These linkers can adopt more compact, less polar conformations in the lipophilic environment of the cell membrane, facilitating cellular uptake.[5][6] The short, flexible nature of the 3,6-dioxaoctanedioic acid linker may allow for this conformational flexibility.

-

Fine-Tuning of Ternary Complex Geometry: The length and flexibility of the linker are paramount in achieving a productive ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex where ubiquitination sites are inaccessible.[7] A short linker like 3,6-dioxaoctanedioic acid can impose conformational constraints that may enhance selectivity for the target protein over closely related family members.[8]

-

Synthetic Tractability: As a dicarboxylic acid, 3,6-dioxaoctanedioic acid provides two reactive handles for sequential amide bond formation, allowing for a modular and convergent synthetic approach to the final PROTAC molecule.

PROTAC Mechanism of Action

The function of a PROTAC is catalytic, with a single molecule capable of inducing the degradation of multiple target protein molecules. The process is initiated by the formation of the ternary complex, orchestrated by the PROTAC, which brings the target protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

References

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Antibody-Drug Conjugates Using a 3,6-Dioxaoctanedioic Acid Linker

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[][2] The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, and pharmacokinetic profile.[2][3][] This application note provides a detailed guide to the synthesis of ADCs using 3,6-dioxaoctanedioic acid, a hydrophilic, PEG-like linker. The inclusion of such hydrophilic linkers can mitigate the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance, potentially allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's properties.[3][5][6] We present a comprehensive, step-by-step protocol covering linker activation, antibody conjugation, and subsequent purification and characterization of the final ADC product.

Introduction: The Rationale for Hydrophilic Linkers

The conjugation of potent, often hydrophobic, cytotoxic agents to a monoclonal antibody can present significant challenges.[3][5] These include a propensity for the resulting ADC to aggregate, leading to reduced solubility, loss of antigen-binding affinity, and rapid clearance from circulation.[3] Hydrophilic linkers, such as those based on polyethylene glycol (PEG) and its shorter chain analogues like 3,6-dioxaoctanedioic acid, offer a robust solution to these issues.[][3][7]

The primary advantages of employing a hydrophilic linker like 3,6-dioxaoctanedioic acid include:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the linker can effectively "shield" the hydrophobic drug, improving the overall solubility of the ADC in aqueous environments and preventing the formation of aggregates.[5]

-

Improved Pharmacokinetics: By reducing aggregation and nonspecific binding, hydrophilic linkers can prolong the circulation half-life of the ADC, allowing for greater accumulation in tumor tissue.[3][5][8]

-

Potential for Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers may enable the attachment of a greater number of drug molecules per antibody without inducing aggregation, which can enhance the potency of the ADC.[3][6]

-

Biocompatibility and Low Immunogenicity: PEG-like structures are known for their low toxicity and minimal immunogenic response.[][3]

This guide focuses on a common and effective strategy for ADC synthesis: the conjugation of a drug-linker construct to the primary amines of lysine residues on the antibody surface via an N-hydroxysuccinimide (NHS) ester-mediated reaction.[9][][11]

Overall Synthesis Workflow

The synthesis of an ADC using a 3,6-dioxaoctanedioic acid linker can be conceptually divided into three main stages: Activation of the linker-drug moiety, conjugation to the antibody, and finally, purification and characterization of the ADC.

Caption: High-level workflow for ADC synthesis.

Materials and Reagents

| Reagent/Material | Supplier | Purpose |

| Monoclonal Antibody (mAb) | In-house/Commercial | Targeting vehicle for the ADC |

| Cytotoxic Drug (with primary amine) | In-house/Commercial | Therapeutic payload |

| 3,6-Dioxaoctanedioic anhydride | Sigma-Aldrich | Linker precursor |

| N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | Carboxylic acid activating agent |

| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | Forms reactive NHS ester |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Organic solvent for reactions |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Buffer for antibody handling |

| Borate Buffer, pH 8.5 | In-house preparation | Buffer for conjugation reaction |

| Tris Buffer, pH 8.0 | In-house preparation | Quenching agent |

| Amicon® Ultra Centrifugal Filters (10-50 kDa MWCO) | MilliporeSigma | Buffer exchange and concentration |

| Size-Exclusion Chromatography (SEC) Column | GE Healthcare/Tosoh | Purification (aggregate removal) |

| Hydrophobic Interaction Chromatography (HIC) Column | Waters/Agilent | Purification (DAR species separation) |

Detailed Experimental Protocols

Part 1: Synthesis and Activation of the Drug-Linker Moiety

This part describes the synthesis of the drug-linker carboxylic acid and its subsequent activation to an NHS ester. This process is crucial as the NHS ester is the reactive species that will couple to the antibody.[][12]